molecular formula C11H9BrF4O B14072575 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14072575
M. Wt: 313.09 g/mol
InChI Key: DGVXRTRIZUIMEK-UHFFFAOYSA-N
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Description

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 3,5-bis(difluoromethyl)acetophenone with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group play crucial roles in its reactivity, enabling it to form covalent bonds with nucleophiles. The difluoromethyl groups contribute to its stability and influence its electronic properties, affecting its interactions with enzymes and receptors .

Comparison with Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    3,5-Bis(difluoromethyl)acetophenone: Precursor compound with a similar phenyl ring structure.

    1-(3,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one: Chlorine atom instead of bromine.

Uniqueness: 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of difluoromethyl groups, which impart distinct electronic properties and influence its reactivity. The bromine atom also provides specific reactivity patterns, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-5,10-11H,1H3

InChI Key

DGVXRTRIZUIMEK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)C(F)F)C(F)F)Br

Origin of Product

United States

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